6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine
Overview
Description
“6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One such method involves the Dimroth rearrangement, which is the isomerization of heterocycles involving relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . Another method involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes .Scientific Research Applications
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Antiviral Compounds
- Field: Medicinal Chemistry
- Application: Pyrimidines are key structural fragments of antiviral agents .
- Method: The Dimroth rearrangement is used in the synthesis of condensed pyrimidines .
- Results: The specific results or outcomes for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
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Anti-inflammatory Agents
- Field: Pharmacology
- Application: Pyrimidines display a range of pharmacological effects including anti-inflammatory .
- Method: Various methods for the synthesis of pyrimidines are described .
- Results: Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
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Anticancer Agents
- Field: Oncology
- Application: Pyrimidines have shown anticancer activity .
- Method: The specific method of application or experimental procedures for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
- Results: The specific results or outcomes for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
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Antibacterial Agents
- Field: Microbiology
- Application: Pyrimidines have shown antibacterial activity .
- Method: The specific method of application or experimental procedures for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
- Results: The specific results or outcomes for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
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Protein Kinase Inhibitors for Cancer Treatment
- Field: Oncology
- Application: Pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, have shown promise as protein kinase inhibitors for cancer treatment .
- Method: The specific method of application or experimental procedures for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
- Results: The specific results or outcomes for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
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Neuroprotection and Anti-inflammatory Activity
- Field: Neurology and Immunology
- Application: Pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity .
- Method: The specific method of application or experimental procedures for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
- Results: The specific results or outcomes for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
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Herbicide, Insecticide, and Sterilization Uses
- Field: Agriculture and Pest Control
- Application: Pyrazolo[1,5-a]pyrimidines have been patented for herbicide, insecticide, and sterilization uses .
- Method: The specific method of application or experimental procedures for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
- Results: The specific results or outcomes for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
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Antitrichomonal Agents
- Field: Medical Microbiology
- Application: Pyrazolo[1,5-a]pyrimidines have been reported to be antitrichomonal agents .
- Method: The specific method of application or experimental procedures for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
- Results: The specific results or outcomes for “6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine” are not mentioned in the source .
properties
IUPAC Name |
6-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-23-17-9-7-14(8-10-17)16-11-20-19-18(12-21-22(19)13-16)15-5-3-2-4-6-15/h2-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGBJEHPZWGQFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=CC=C4)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70416179 | |
Record name | 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine | |
CAS RN |
216661-54-0 | |
Record name | 6-(4-Methoxy-phenyl)-3-phenyl-pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70416179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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